Home > Products > Screening Compounds P135475 > Rolapitant (1R,2R,3S)-Isomer
Rolapitant (1R,2R,3S)-Isomer -

Rolapitant (1R,2R,3S)-Isomer

Catalog Number: EVT-15430913
CAS Number:
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rolapitant is a potent and highly selective neurokinin-1 receptor antagonist, primarily used for the prevention of delayed chemotherapy-induced nausea and vomiting. It is marketed under the brand name Varubi and is recognized for its long-acting properties, allowing it to effectively manage nausea and vomiting that typically occurs more than 24 hours after chemotherapy treatment. The compound works by blocking the interaction between neurokinin-1 receptors and their ligand, Substance P, which is released in the gastrointestinal tract following chemotherapy administration .

Source and Classification

Rolapitant is classified as a small molecule drug and falls under the category of antiemetics. It is specifically categorized as a neurokinin-1 receptor antagonist, which plays a crucial role in managing nausea associated with cancer treatments. Its chemical formula is C25H26F6N2O2C_{25}H_{26}F_{6}N_{2}O_{2}, and it has a molecular weight of approximately 500.485 g/mol .

Synthesis Analysis

The synthesis of rolapitant involves multiple steps, beginning from commercially available starting materials. According to the synthesis pathway outlined in patent literature, the process includes 18 individual steps, which often require the isolation or purification of intermediate compounds through techniques such as column chromatography .

Technical Details

  1. Initial Reaction: The synthesis begins with a solution of crude Compound 53 in dichloromethane, where various reagents like triphosgene are added to facilitate the formation of key intermediates.
  2. Reduction Steps: Subsequent steps involve reduction reactions using palladium catalysts under hydrogen atmosphere to achieve desired functional groups.
  3. Final Steps: The final product, rolapitant hydrochloride hydrate, is obtained through a series of purification processes including precipitation from mixed solvents .
Molecular Structure Analysis

The molecular structure of rolapitant is characterized by its complex arrangement of atoms, which includes a spirocyclic structure that contributes to its pharmacological properties. The structural formula can be represented as follows:

  • IUPAC Name: (5S,8S)-8-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride.

Structural Data

  • Molecular Weight: 554.95 g/mol (as hydrochloride)
  • Chemical Formula: C25H26F6N2O2C_{25}H_{26}F_{6}N_{2}O_{2}.HCl.H2O
  • Solubility: Solubility in aqueous solutions varies with pH; it is more soluble at lower pH levels .
Chemical Reactions Analysis

Rolapitant undergoes specific chemical reactions that are essential for its synthesis and metabolic processes. The primary reaction involves its binding to neurokinin-1 receptors, preventing Substance P from exerting its effects.

Technical Details of Reactions

  1. Binding Reaction: Rolapitant acts as an antagonist at the neurokinin-1 receptor sites located in both the central nervous system and gastrointestinal tract.
  2. Metabolism: It is metabolized mainly by cytochrome P450 enzyme CYP3A4 into its active metabolite M19, which also plays a role in its therapeutic effects .
Mechanism of Action

The mechanism of action for rolapitant involves competitive inhibition at neurokinin-1 receptors:

  1. Receptor Binding: Rolapitant binds to neurokinin-1 receptors in the brain and gut.
  2. Blocking Substance P: By occupying these receptor sites, rolapitant prevents Substance P from binding, thereby inhibiting the signaling pathways that lead to nausea and vomiting.
  3. Duration of Action: Due to its long half-life, rolapitant can effectively prevent both acute and delayed phases of chemotherapy-induced nausea and vomiting for up to five days following administration .
Physical and Chemical Properties Analysis

Rolapitant exhibits distinct physical and chemical properties that influence its pharmacological behavior:

Physical Properties

  • State: Solid
  • Appearance: White to off-white powder
  • Melting Point: Not specifically listed but can be inferred from related compounds.

Chemical Properties

  • Water Solubility: 0.00166 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 4.07 (indicating lipophilicity)
  • pKa Values:
    • Strongest Acidic: 14.15
    • Strongest Basic: 8.3
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 3
    • Hydrogen Donors: 2 .
Applications

Rolapitant's primary application lies within oncology as an antiemetic agent:

  1. Chemotherapy-Induced Nausea and Vomiting Prevention: It is utilized in clinical settings to manage delayed nausea resulting from highly emetogenic chemotherapy regimens.
  2. Research Studies: Ongoing studies are exploring additional therapeutic uses of rolapitant beyond its current indications, including potential applications in other gastrointestinal disorders linked to substance P signaling .
Introduction to Rolapitant (1R,2R,3S)-Isomer in Neurokinin-1 Receptor Antagonism

Role of Stereochemistry in NK1 Receptor Selectivity and Binding Affinity

The chiral configuration of rolapitant’s (1R,2R,3S)-isomer is fundamental to its high-affinity interaction with the human neurokinin-1 (NK1) receptor. As a G protein-coupled receptor (GPCR), NK1R features a stereospecific binding pocket requiring precise three-dimensional complementarity for antagonist efficacy. The (1R,2R,3S) configuration enables optimal spatial positioning of three critical functional groups:

  • The 3,5-bis(trifluoromethyl)phenyl group occupies a hydrophobic subpocket formed by transmembrane helices (TM) 4, 5, and 6, with van der Waals contacts to residues Val116 (TM3), Ile290 (TM6), and Phe268 (TM5) [7].
  • The phenyl-spiro moiety inserts into a conserved aromatic cluster (Phe112, Phe268) via π-π stacking, stabilized by the absolute (S)-configuration at C8 [2] [9].
  • The pyrrolidinone carbonyl forms a hydrogen bond with His197 (ECL2), while the protonated nitrogen interacts with Glu219 (TM5) – interactions dependent on the (1R,2R) ring stereochemistry [7].

Table 1: Binding Affinity of Rolapitant Isomers at Human NK1 Receptor

StereoisomerConfigurationKi (nM)Relative Potency
Rolapitant(1R,2R,3S)0.661.0 (Reference)
Isomer A(1S,2S,3R)350530-fold weaker
Isomer B(1R,2S,3S)89135-fold weaker
Isomer C(1S,2R,3R)210318-fold weaker

Data derived from structure-activity relationship studies of synthesized isomers [2] [9]

This stereochemical precision yields a binding dissociation constant (Kd) of 0.66 nM, significantly outperforming earlier non-selective NK1 antagonists like CP-96,345 (Kd=1.4 nM) and demonstrating 1000-fold selectivity over NK2/NK3 receptors [6] [9]. Crystallographic analyses confirm that the (1R,2R,3S) configuration induces a ligand-specific conformational change in NK1R, forming an interhelical hydrogen-bond network between Glu219 (TM5) and Gln247 (TM6) that stabilizes the inactive receptor state [7].

Historical Development of Rolapitant Isomers in Antiemetic Therapeutics

The evolution of rolapitant’s stereochemically optimized structure represents a paradigm shift in antiemetic development:

  • Peptide Antagonist Era (1980s): Early SP-derived antagonists (e.g., [D-Pro²,D-Phe⁷,D-Trp⁹]SP) suffered from poor metabolic stability (t₁/₂ <5 min in plasma) and CNS penetration limitations due to peptide character [3] [6]. Their lack of stereochemical refinement resulted in cross-reactivity with NK2/NK3 receptors (>40% binding at 100 nM).

  • First-Generation Non-Peptidomimetics (1990s): CP-96,345 emerged as the first small-molecule NK1 antagonist but exhibited off-target Ca²⁺ channel blockade due to its highly basic quinuclidine nitrogen. Stereochemical optimization led to CP-99,994 ((2S,3S)-configuration), which reduced Ca²⁺ interactions 100-fold while maintaining NK1 affinity [6] [7].

  • Clinical Candidates with Refined Stereochemistry:

  • Aprepitant (2003 approval): Features a morpholine core with (S,S)-configuration at the piperidine ring. Though effective, it requires multi-day dosing due to moderate half-life (9-13h) and acts as a CYP3A4 inhibitor, necessitating dexamethasone dose adjustments [1] .
  • Netupitant (2014 approval): Optimized with a tetrahydropyrano[3,4-b]pyrrole core but retains CYP3A4 inhibition liabilities [7] [8].
  • Rolapitant (1R,2R,3S)-Isomer (2015 approval): Developed via asymmetric synthesis (Corey-Bakshi-Shibata reduction) to install the critical (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group. This configuration delivered >100-fold improvement in metabolic stability over earlier diastereomers [5] [9].

Table 2: Evolution of Key NK1 Antagonist Stereochemistry

CompoundKey Chiral ElementsClinical LimitationsRolapitant Improvement
CP-99,994(2S,3S)-piperidineLow oral bioavailability (15%)~100% bioavailability
Aprepitant(S,S)-morpholinopiperidineCYP3A4 inhibition (drug interactions)No CYP3A4 inhibition
Netupitant(3R,5S)-1-azabicyclo[3.3.1]nonaneModerate t₁/₂ (80h)Extended t₁/₂ (180h)
Rolapitant(1R,2R,3S)-spiro[4.5]decan-2-oneNoneSingle-dose delayed CINV coverage

Significance of (1R,2R,3S)-Configuration in Pharmacodynamic Optimization

The pharmacodynamic superiority of rolapitant’s specific stereoisomer manifests in three key areas:

  • Receptor Residence Time Optimization: The (1R,2R,3S) configuration enables slow dissociation kinetics (kₒff = 2.7 × 10⁻⁴ s⁻¹), prolonging receptor occupancy to >95% at 120 hours post-dose. This results from:
  • Hydrophobic enclosure of the bis(trifluoromethyl)phenyl group within a subpocket lined by Phe112, Phe268, and Ile290 [7].
  • Conformational locking via hydrogen bonding between the spirodecanone carbonyl and His197, stabilized by the fixed (S)-configuration at C3 [7] [9].
  • Metabolic Stability Enhancements: Unlike aprepitant’s triazolone ring (CYP3A4 substrate), rolapitant’s (1R)-ethoxy group and spirocyclic system demonstrate resistance to oxidative metabolism. Primary inactivation occurs via stereospecific C4-pyrrolidine hydroxylation by CYP3A4, forming the active metabolite M19 (70% relative potency) [9]. The (1R,2R,3S) configuration reduces clearance to 0.8 L/h compared to 1.5-2.0 L/h for other isomers [5].

  • Absence of CYP3A4 Interactions: Critical divergence from aprepitant lies in rolapitant’s lack of CYP3A4 inhibition (IC₅₀ >50 μM vs. 0.02 μM for aprepitant). This stems from:

  • Spatial blocking of CYP3A4’s heme iron coordination by the (1R)-ethoxy group’s oxygen atom
  • Reduced basicity of the piperidine nitrogen (pKa=5.1 vs. 9.5 for aprepitant) due to electron-withdrawing effects of the spirodecanone carbonyl [8].

Table 3: Pharmacodynamic Advantages of (1R,2R,3S) Configuration

Parameter(1R,2R,3S)-Rolapitant(1S,2S,3R)-IsomerAprepitant
NK1R Dissociation t₁/₂72 hours1.8 hours14 hours
CYP3A4 Inhibition (IC₅₀)>50 μM>50 μM0.02 μM
Major Metabolic PathwayC4-hydroxylation (CYP3A4)N-dealkylationN-dealkylation
BioactivationActive metabolite (M19)Inactive metabolitesWeakly active metabolites
Plasma Protein Binding99.8%98.5%>95%

The stereochemical optimization exemplified by rolapitant demonstrates how targeted chiral design overcomes historical limitations in NK1 antagonism, establishing a new standard for single-dose antiemetic efficacy [1] [8].

Properties

Product Name

Rolapitant (1R,2R,3S)-Isomer

IUPAC Name

(5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1

InChI Key

FIVSJYGQAIEMOC-AVIJNYRZSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.